molecular formula C10H7ClN2O2 B8800051 Methyl 4-chlorocinnoline-6-carboxylate

Methyl 4-chlorocinnoline-6-carboxylate

Cat. No.: B8800051
M. Wt: 222.63 g/mol
InChI Key: PFXMSPWSFJBMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chlorocinnoline-6-carboxylate is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two nitrogen atoms at positions 1 and 2). The molecule is substituted with a chlorine atom at position 4 and a methyl ester group at position 5. This structural configuration imparts unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

methyl 4-chlorocinnoline-6-carboxylate

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-9-7(4-6)8(11)5-12-13-9/h2-5H,1H3

InChI Key

PFXMSPWSFJBMAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=NC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Similarities

The compound shares structural motifs with several heterocyclic methyl esters:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Methyl 4-chlorocinnoline-6-carboxylate Cinnoline Cl (C4), COOCH₃ (C6) ~226.6 (estimated) Bicyclic N-heterocycle, electron-deficient
Methyl 6-acetamido-4-chloroquinoline-2-carboxylate Quinoline Cl (C4), COOCH₃ (C2), AcNH (C6) 278.69 Monocyclic N-heterocycle, bioactive
Methyl 4-chloro-1H-indazole-6-carboxylate Indazole Cl (C4), COOCH₃ (C6) ~240.6 (estimated) Bicyclic N-heterocycle, fused benzene ring
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), CH₃ (C6), COOH (C4) ~176.6 (estimated) Smaller ring, high polarity

Key Observations :

  • Cinnoline vs. Quinoline: The cinnoline core (two adjacent nitrogen atoms) is more electron-deficient than quinoline (one nitrogen), affecting reactivity in electrophilic substitution or coordination chemistry .
  • Indazole vs.
  • Pyrimidine Derivatives : Smaller ring size and carboxylic acid substituents in pyrimidine derivatives (e.g., ) result in higher solubility in polar solvents compared to methyl esters.

Physicochemical Properties

Data from methyl ester analogs suggest trends in solubility, stability, and reactivity:

Property This compound Methyl 6-Acetamido-4-Chloroquinoline-2-Carboxylate Methyl 4-Chloro-1H-Indazole-6-Carboxylate
Solubility Low in water; soluble in DMSO, acetone Moderate in DMSO; low in water Low in water; soluble in dichloromethane
Melting Point ~150–160°C (estimated) Not reported Not reported
Stability Likely stable under inert conditions Stable at room temperature Sensitive to hydrolysis

Notes:

  • The methyl ester group generally enhances lipophilicity, favoring membrane permeability in drug design .
  • Chlorine substituents increase molecular weight and may enhance halogen bonding in crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.